molecular formula C20H16F2N2O6S B2879237 Ethyl 4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-32-6

Ethyl 4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2879237
M. Wt: 450.41
InChI Key: SVTKJWUTZUJHMO-UHFFFAOYSA-N
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Description

This compound appears to be a complex organic molecule that contains several functional groups, including a sulfonyl group, a carboxylate ester, and a pyridazine ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve several steps, including the formation of the pyridazine ring, the introduction of the sulfonyl group, and the esterification of the carboxylate group.



Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. The difluorophenyl group would add to the complexity of the structure.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the presence of the sulfonyl group and the carboxylate ester suggest that it could participate in a variety of reactions, including nucleophilic substitutions and condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group and the carboxylate ester could affect its solubility in different solvents.


Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

One of the prominent scientific research applications of compounds similar to Ethyl 4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves the synthesis and characterization of novel heterocyclic compounds. These compounds are often explored for their potential antimicrobial properties. For instance, the synthesis and characterization of new quinazolines, which have shown potential as antimicrobial agents, demonstrate the versatility of such chemical structures in creating pharmacologically active agents. These synthesized compounds have been screened for their antibacterial and antifungal activities against various pathogens, indicating their potential utility in medical and pharmaceutical research (Desai, Shihora, & Moradia, 2007).

Antimicrobial Activity of Arylazopyrazole Pyrimidone Compounds

Another research direction involves the synthesis and antimicrobial evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds. These compounds have been synthesized and structurally characterized, with their antimicrobial properties evaluated against a variety of bacterial and fungal strains. Such research highlights the potential of ethyl-derivatives in contributing to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant microbial strains (Sarvaiya, Gulati, & Patel, 2019).

Advanced Synthesis Techniques for Functionalized Compounds

Research also extends into the development of advanced synthesis techniques for the creation of highly functionalized compounds. For example, a four-component tandem protocol has been developed for the stereoselective synthesis of highly functionalized [1,4]-thiazines. This method provides a rapid and efficient pathway to new compounds, demonstrating the importance of such ethyl-derivatives in facilitating complex chemical syntheses (Indumathi, Kumar, & Perumal, 2007).

Sulfonyl-Transfer Reagents in Organic Synthesis

Ethyl derivatives play a significant role as sulfonyl-transfer reagents in organic synthesis. For instance, ethyl glyoxylate N-tosylhydrazone has been identified as an excellent sulfonyl anion surrogate in base-catalyzed sulfa-Michael reactions. This highlights the utility of such compounds in the synthesis of functionalized sulfones, contributing to the field of organic synthesis with high yield and chemoselectivity (Fernández et al., 2014).

Antibacterial Heterocyclic Compounds with Sulfonamido Moiety

The synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents represents another application. This research involves creating pyran, pyridine, and pyridazine derivatives, demonstrating the chemical flexibility and potential therapeutic applications of ethyl-derivatives in developing new antibacterial compounds (Azab, Youssef, & El‐Bordany, 2013).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.


Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If it shows promise in a particular application, further studies could be conducted to optimize its properties and evaluate its performance.


properties

IUPAC Name

ethyl 4-(2,5-difluorophenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O6S/c1-3-29-20(26)19-16(30-31(27,28)17-10-13(21)8-9-14(17)22)11-18(25)24(23-19)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTKJWUTZUJHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

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